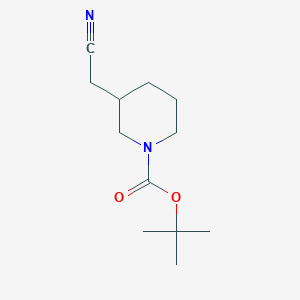

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their utility in the synthesis of various biologically active molecules. Piperidine structures are prevalent in a range of pharmaceuticals and are often used as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes, providing a platform for further selective derivatization . Similarly, the asymmetric synthesis of tert-butyl piperidine-1,3-dicarboxylate derivatives has been developed, yielding enantiomerically pure compounds that serve as intermediates for nociceptin antagonists . These methods demonstrate the versatility and importance of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been employed to optimize the molecular structures and compare them with experimental data, providing insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives participate in a variety of chemical reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for anticancer drugs and is synthesized through reactions including nucleophilic substitution and oxidation . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized through a multi-step process and is an intermediate in the synthesis of biologically active compounds like crizotinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic signatures and crystal structures. The compounds exhibit typical bond lengths and angles for piperazine-carboxylates . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses provide further understanding of the reactivity and interaction potential of these molecules . These properties are crucial for the development of new drugs and materials based on tert-butyl piperidine-1-carboxylate derivatives.

安全和危害

属性

IUPAC Name |

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQULYYWNUYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634978 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

CAS RN |

948015-72-3 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)